molecular formula C18H23N5O3S B10895131 N,1-diethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide

N,1-diethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10895131
M. Wt: 389.5 g/mol
InChI Key: LYSFFEFRYAAKRJ-UHFFFAOYSA-N
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Description

N~4~,1-DIETHYL-3,5-DIMETHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring a pyrazole ring substituted with various functional groups

Preparation Methods

The synthesis of N4,1-DIETHYL-3,5-DIMETHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters.

    Introduction of the oxadiazole moiety: This step involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Sulfonamide formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N~4~,1-DIETHYL-3,5-DIMETHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or oxadiazole rings, depending on the reagents and conditions used.

Common reagents include oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~4~,1-DIETHYL-3,5-DIMETHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its potential biological activity.

    Material Science: The compound’s unique structure could be useful in designing new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of N4,1-DIETHYL-3,5-DIMETHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and oxadiazole-containing molecules. Compared to these, N4,1-DIETHYL-3,5-DIMETHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific substitution pattern, which may confer distinct biological or material properties. Similar compounds include:

  • 3,5-Dimethyl-1H-pyrazole
  • 5-Phenyl-1,3,4-oxadiazole
  • Various sulfonamide derivatives

This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H23N5O3S

Molecular Weight

389.5 g/mol

IUPAC Name

N,1-diethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C18H23N5O3S/c1-5-22(27(24,25)17-13(3)21-23(6-2)14(17)4)12-16-19-20-18(26-16)15-10-8-7-9-11-15/h7-11H,5-6,12H2,1-4H3

InChI Key

LYSFFEFRYAAKRJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N(CC)CC2=NN=C(O2)C3=CC=CC=C3)C

Origin of Product

United States

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